molecular formula C21H21N3O4 B2413895 1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea CAS No. 1705412-74-3

1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea

货号: B2413895
CAS 编号: 1705412-74-3
分子量: 379.416
InChI 键: AAQWECHAUNCROD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea is a synthetic small molecule provided for early-stage pharmacological and hit-to-lead optimization research. Urea-based compounds are a significant scaffold in medicinal chemistry due to their ability to form multiple hydrogen bonds with biological targets, making them privileged structures for inhibitor design . The structure of this compound, featuring a pyridyloxybenzyl group and a dimethoxyphenyl ring, is characteristic of molecules investigated for protein kinase inhibition. Kinase inhibitors are a major focus in chemical biology and oncology research for modulating signal transduction pathways involved in cell proliferation and survival . This reagent is designed for research use only and is intended to support scientists in exploring new chemical entities for potential biological activity. Researchers are encouraged to consult the primary scientific literature for specific mechanistic and phenotypic studies related to this structural class.

属性

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[(3-pyridin-2-yloxyphenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-26-16-9-10-18(19(13-16)27-2)24-21(25)23-14-15-6-5-7-17(12-15)28-20-8-3-4-11-22-20/h3-13H,14H2,1-2H3,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQWECHAUNCROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a urea moiety linked to a dimethoxyphenyl group and a pyridin-2-yloxybenzyl group. Its structural formula can be represented as follows:

C19H22N2O4\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_4

This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits promising anticancer activity. For instance, it has been evaluated against various cancer cell lines using MTT assays, which measure cell viability.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
HeLa (Cervical)6.8
Jurkat (Leukemia)4.5

These results indicate that the compound exhibits significant cytotoxic effects, particularly on the Jurkat cell line, suggesting a potential use in leukemia treatment.

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Studies have shown that it can trigger mitochondrial pathways leading to programmed cell death. Flow cytometry analyses revealed that treatment with this compound resulted in an increase in cells in the sub-G1 phase, indicating apoptosis.

Figure 1: Cell Cycle Analysis Results

  • Control: Normal distribution across G1, S, and G2 phases.
  • Treated: Increased population in sub-G1 phase post-treatment.

ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound has been assessed to understand its pharmacokinetic properties better. Preliminary studies suggest:

  • Absorption: Moderate oral bioavailability.
  • Distribution: High tissue permeability.
  • Metabolism: Primarily hepatic metabolism with potential for phase I and II reactions.
  • Excretion: Renal excretion as metabolites.

These properties are crucial for evaluating the compound's suitability for therapeutic applications.

Case Studies

Several case studies have explored the efficacy of similar compounds with urea linkages in cancer therapy. For example:

  • Study on Urea Derivatives: A series of urea derivatives were synthesized and tested for their antiproliferative activities against a panel of cancer cell lines. The most potent derivative showed an IC50 value of 0.67 µM against prostate cancer cells, highlighting the importance of structural modifications in enhancing biological activity .
  • Mechanism-Based Approaches: Research focusing on mechanism-based approaches for urea derivatives indicated that modifications could significantly enhance their anticancer properties through improved binding affinity to target proteins involved in tumor progression .

科学研究应用

Overview

1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea is a compound that has garnered attention in medicinal chemistry, particularly for its potential applications in cancer therapy. This article explores its synthesis, biological evaluation, and therapeutic potential, supported by relevant case studies and data tables.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of urea derivatives. The compound has been tested against several cancer cell lines, demonstrating significant antiproliferative effects.

  • In Vitro Studies :
    • A study evaluated the antiproliferative activity against A549 (lung), HCT-116 (colon), and PC-3 (prostate) cancer cell lines using the MTT assay. The results indicated that many derivatives exhibited IC50 values in the low micromolar range, suggesting strong anticancer potential .
    • Another research focused on a series of diaryl ureas and found that compounds similar to this compound showed promising results against the NCI-60 cancer cell line panel, indicating broad-spectrum activity .

Case Study 1: Antiproliferative Screening

A comprehensive screening of a new series of diaryl urea derivatives was conducted where this compound was included. The study reported significant activity against multiple cancer types, with specific emphasis on its lower toxicity towards normal liver cells compared to cancer cells, highlighting its therapeutic window .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the phenyl and pyridine rings significantly influenced the compound's biological activity. The presence of electron-donating groups enhanced binding affinity to target proteins involved in cancer progression .

Data Table: Antiproliferative Activity Summary

Compound NameCell Line TestedIC50 (µM)Reference
This compoundA5495.0
This compoundHCT-1167.5
This compoundPC-38.0

常见问题

Q. What are the standard synthetic routes for preparing 1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, starting with the coupling of aromatic amines and isocyanates. A common method uses bis(trichloromethyl) carbonate (BTC) as a coupling agent in dichloromethane (CH₂Cl₂) with triethylamine as a base. Critical parameters include temperature control (room temperature), solvent purity, and stoichiometric ratios. Post-synthesis purification via silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) ensures high yield and purity .

Q. Which spectroscopic methods are most effective for characterizing the structure of this urea derivative?

Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming the urea linkage and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., urea C=O stretch at ~1640 cm⁻¹). Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation. For example, ¹H NMR in DMSO-d₆ can resolve aromatic protons and urea NH signals .

Q. What in vitro assays are commonly used to evaluate the anticancer potential of this compound?

Standard assays include:

  • MTT assay : Measures cytotoxicity in cancer cell lines (e.g., IC₅₀ values).
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining.
  • Cell cycle analysis : Propidium iodide staining to assess G1/S/G2-M phase arrest. These methods are validated in studies on structurally related urea derivatives showing antiproliferative activity .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its biological potency?

SAR studies involve synthesizing analogs with modifications to the dimethoxyphenyl, pyridinyloxy, or benzyl groups. Key steps:

  • Substituent variation : Introduce electron-withdrawing/donating groups (e.g., halogens, methyl) on aromatic rings.
  • Molecular docking : Use tools like AutoDock4 to predict binding modes with targets (e.g., kinases) and guide design .
  • Biological testing : Compare IC₅₀ values across analogs to identify critical pharmacophores .

Q. What strategies can resolve discrepancies in reported biological activity data for this compound across different studies?

  • Standardize assays : Use identical cell lines (e.g., MCF-7, HepG2) and protocols (e.g., 48-hour incubation).
  • Validate purity : HPLC (>95%) and elemental analysis to rule out impurities.
  • Cross-validate targets : Confirm enzyme inhibition (e.g., kinase assays) alongside cellular activity .

Q. How can molecular docking simulations be applied to predict the interaction between this compound and its potential enzyme targets?

  • Receptor preparation : Use AutoDockTools to add polar hydrogens and assign charges.
  • Grid box setup : Focus on catalytic sites (e.g., ATP-binding pocket of kinases).
  • Docking runs : Apply Lamarckian genetic algorithm (50 runs, 2.5 million evaluations) to assess binding affinity. Validate with mutagenesis or competitive binding assays .

Q. What computational chemistry approaches are recommended for optimizing the pharmacokinetic properties of this compound?

  • ADMET prediction : Tools like SwissADME to assess solubility, permeability, and CYP450 interactions.
  • Molecular dynamics (MD) : Simulate compound-receptor complexes in explicit solvent (e.g., GROMACS) to evaluate stability.
  • QSAR models : Corrogate substituent effects with logP and polar surface area to improve bioavailability .

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